molecular formula C14H12O3 B107330 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid CAS No. 158144-54-8

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid

Cat. No.: B107330
CAS No.: 158144-54-8
M. Wt: 228.24 g/mol
InChI Key: KAARHTQCNDPYDY-UHFFFAOYSA-N
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Description

4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 158144-54-8, C₁₄H₁₂O₃, MW: 228.24 g/mol) is a biphenyl derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 4'-position and a carboxylic acid group at the 2-position. This compound is notable for its polar hydroxymethyl group, which enhances hydrogen-bonding capacity and aqueous solubility compared to non-polar analogs . It has been utilized as a synthetic intermediate in pharmaceuticals, including telmisartan derivatives (angiotensin II receptor antagonists) .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAARHTQCNDPYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572216
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-54-8
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Boronic Acid Preparation : 4-(Hydroxymethyl)phenylboronic acid is synthesized via borylation of 4-bromobenzyl alcohol using bis(pinacolato)diboron and a palladium catalyst.

  • Cross-Coupling : The boronic acid reacts with 2-bromobenzoic acid under Pd(PPh₃)₄ catalysis in a tetrahydrofuran (THF)/water mixture at 80°C.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2 eq)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 80°C

  • Time: 12–16 hours

Yield : 68–75% after chromatographic purification.

Ullmann-Type Coupling Reactions

Ullmann coupling offers a copper-catalyzed alternative for biphenyl formation, particularly useful for electron-deficient aryl halides.

Reaction Protocol

  • Substrate Preparation : 2-Iodobenzoic acid and 4-bromobenzyl alcohol are used as coupling partners.

  • Coupling : Conducted with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dimethyl sulfoxide (DMSO) at 110°C.

Conditions :

  • Catalyst: CuI/1,10-phenanthroline

  • Base: K₃PO₄ (3 eq)

  • Solvent: DMSO

  • Temperature: 110°C

  • Time: 24–36 hours

Yield : 55–62%, with higher yields observed for electron-withdrawing substituents.

Limitations

  • Prolonged reaction times and elevated temperatures risk decarboxylation of the carboxylic acid group.

  • Scalability is hindered by the high catalyst loading and solvent volume.

Functional Group Interconversion Strategies

This approach leverages existing biphenyl frameworks, modifying substituents to introduce the hydroxymethyl and carboxylic acid groups.

Stepwise Synthesis

  • Methyl Oxidation : 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid is oxidized to the carboxylic acid using KMnO₄ in acidic medium.

  • Hydroxymethyl Introduction : The methyl group at the 4'-position is brominated (NBS, AIBN, CCl₄), followed by hydrolysis with NaOH/EtOH.

Conditions :

  • Bromination: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 hours.

  • Hydrolysis: 2M NaOH, ethanol, 70°C, 4 hours.

Yield : 70–78% over two steps.

Advantages

  • Avoids sensitive coupling steps, making it suitable for large-scale production.

  • Utilizes inexpensive reagents compared to palladium catalysts.

Radical Bromination and Hydrolysis

A radical-mediated process introduces the hydroxymethyl group via bromination and subsequent substitution.

Procedure

  • Bromination : 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.

  • Hydrolysis : The resultant 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is treated with aqueous NaOH to yield the hydroxymethyl derivative.

Optimized Parameters :

  • NBS: 1.2 eq

  • AIBN: 0.15 eq

  • Solvent: CCl₄

  • Hydrolysis: 2M NaOH, 80°C, 3 hours

Yield : 82–88% (bromination), 90–95% (hydrolysis).

Comparison of Synthetic Routes

The table below summarizes key metrics for each method:

MethodCatalystYield (%)Time (h)ScalabilityCost Efficiency
Suzuki-MiyauraPd(PPh₃)₄68–7512–16ModerateLow
Ullmann CouplingCuI/Phenanthroline55–6224–36LowModerate
Functional InterconversionKMnO₄/NaOH70–7810HighHigh
Radical BrominationAIBN82–959HighHigh

Critical Analysis

  • Suzuki-Miyaura : Preferred for precision but limited by palladium costs.

  • Radical Bromination : Highest yield and scalability, ideal for industrial applications.

  • Ullmann Coupling : Less favorable due to long reaction times and moderate yields.

Chemical Reactions Analysis

Types of Reactions

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-(4-carboxyphenyl)benzoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: 2-(4-carboxyphenyl)benzoic acid.

    Reduction: 2-(4-hydroxymethylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Biphenyl-2-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties References
4'-(Hydroxymethyl) derivative -CH₂OH at 4' C₁₄H₁₂O₃ 228.24 Polar, hydrogen-bond donor, discontinued
4'-Methyl-4-nitro derivative -CH₃, -NO₂ at 4' C₁₃H₁₁NO₄ 257.23 Electron-withdrawing NO₂ group; 58% yield via Suzuki coupling
4'-Iodo-3-methyl derivative -I at 4', -CH₃ at 3 C₁₄H₁₁IO₂ 338.14 Halogen for cross-coupling; 64% yield via Ru catalysis
4'-Trifluoromethyl derivative -CF₃ at 4' C₁₄H₉F₃O₂ 266.22 Lipophilic (LogP↑), strong acidity (pKa↓)
4'-Hydroxy derivative -OH at 4' C₁₃H₁₀O₃ 214.22 Phenolic OH (acidic); mp not reported
4'-(Bromomethyl) derivative -CH₂Br at 4' C₁₄H₁₁BrO₂ 291.14 Alkyl halide for nucleophilic substitution

Key Observations:

  • Polarity and Solubility: The hydroxymethyl derivative exhibits higher polarity than methyl or trifluoromethyl analogs due to its -CH₂OH group, enhancing solubility in polar solvents .
  • Acidity: The trifluoromethyl derivative (pKa ~2–3) is more acidic than the hydroxymethyl analog (pKa ~4–5) due to the electron-withdrawing CF₃ group .
  • Synthetic Utility: Iodo and bromomethyl derivatives are preferred for cross-coupling or alkylation reactions, whereas the hydroxymethyl group is amenable to oxidation or conjugation .

Pharmaceutical Relevance

  • Telmisartan Intermediates: The hydroxymethyl derivative is a precursor to telmisartan, a hypertension drug. Analogous compounds with benzimidazole or oxadiazolone groups show enhanced receptor binding .
  • Biological Activity: Derivatives like 4'-[[3-butyl-5-oxo-1,2,4-oxadiazol-4-yl]methyl] exhibit angiotensin II antagonism, highlighting the role of substituents in modulating potency .

Biological Activity

4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (CAS No. 158144-54-8) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anticancer and antiviral activities.

  • Molecular Formula : C14H12O3
  • Boiling Point : 419.7ºC
  • Flash Point : 221.8ºC
  • Refractive Index : 1.627
  • Vapor Pressure : 8.56E-6 mmHg .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer and viral infections.

Anticancer Activity

Recent studies have shown that biphenyl derivatives can influence cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

  • Case Study : In a study assessing the cytotoxicity of biphenyl derivatives, it was found that certain modifications at the hydroxymethyl position significantly enhanced anticancer activity against prostate cancer cell lines (PC3 and DU145). The IC50 values for related compounds were reported as follows:
CompoundIC50 (PC3, 24h)IC50 (DU145, 24h)
Compound A40.1 μM98.14 μM
Compound B32.01 μM35.22 μM

This indicates a dose-dependent response, with PC3 cells being more sensitive to treatment than DU145 cells .

Antiviral Activity

The antiviral potential of biphenyl derivatives has also been explored. Research focusing on flavivirus inhibition highlighted that structural modifications can lead to significant antiviral effects.

  • Case Study : A compound structurally similar to this compound demonstrated over 50% inhibition of yellow fever virus replication at concentrations around 50 µM. The EC50 values for active compounds were summarized in the following table:
CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound C25>1000>40
Compound D30>800>26

These results suggest a promising avenue for further development of antiviral agents based on biphenyl structures .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that these compounds may induce apoptosis in cancer cells through pathways involving DNA damage and cell cycle arrest.

  • Mechanistic Insights : Studies indicate that certain derivatives may act by inhibiting specific enzymes involved in cancer progression or viral replication. For example, the inhibition of lipoxygenases has been linked to reduced tumor growth in preclinical models .

Q & A

Q. What are the recommended safety protocols for handling 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid in laboratory settings?

The compound is classified under GHS hazard categories for acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) . Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, safety goggles, and respiratory protection for aerosolized particles.
  • Engineering Controls: Use fume hoods to minimize inhalation exposure and avoid dust formation.
  • Emergency Procedures: For skin/eye contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste due to potential environmental persistence .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy: 1H/13C NMR to confirm biphenyl backbone integrity and hydroxymethyl (-CH2OH) proton signals (δ ~3.8–4.2 ppm). Compare with analogs like [1,1'-Biphenyl]-4-carboxylic acid (δ 7.2–8.1 ppm for aromatic protons) .
  • HPLC-MS: Purity assessment using reverse-phase C18 columns with UV detection (λ ~254 nm) and ESI-MS for molecular ion confirmation (e.g., [M-H]- at m/z 228.1) .
  • FT-IR: Key peaks include O-H stretch (~3200–3400 cm⁻¹ for hydroxymethyl) and carboxylic acid C=O (~1680–1700 cm⁻¹) .

Q. What synthetic routes are commonly employed for biphenyl carboxylic acid derivatives?

A widely used method is transition metal-catalyzed cross-coupling , such as Suzuki-Miyaura reactions between boronic acids and halogenated benzoic acids. For example:

  • Rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides achieves regioselective biphenyl formation (yields >85% under optimized conditions) .
  • Alternative routes include Ullmann coupling or photochemical activation, though these may require higher temperatures or specialized equipment .

Advanced Research Questions

Q. How can regioisomer formation be minimized during biphenyl carboxylic acid synthesis?

Regioisomer challenges arise in coupling reactions due to competing C-H activation sites. Strategies include:

  • Catalyst Optimization: Rhodium catalysts with bulky ligands (e.g., tris(4-methoxyphenyl)phosphine) favor selective coupling at sterically accessible positions .
  • Substituent Effects: Electron-withdrawing groups (e.g., -COOH) direct coupling to meta/para positions, while hydroxymethyl (-CH2OH) may enhance ortho selectivity via hydrogen bonding .
  • Reaction Monitoring: Use LC-MS to track regioisomer ratios and adjust stoichiometry or temperature dynamically .

Q. What role does the hydroxymethyl group play in modulating the compound’s reactivity?

The hydroxymethyl group:

  • Enhances Solubility: Polar -CH2OH improves solubility in aqueous-organic mixtures compared to non-functionalized analogs (e.g., 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid) .
  • Influences Reactivity: Acts as a hydrogen-bond donor, facilitating interactions in catalytic systems (e.g., directing cross-coupling regiochemistry) .
  • Stability Concerns: May undergo oxidation to a formyl (-CHO) or carboxylic acid (-COOH) group under acidic/oxidizing conditions, requiring inert atmospheres for storage .

Q. How can computational methods aid in predicting the ecological impact of this compound?

  • QSAR Modeling: Predict biodegradation potential (e.g., using EPI Suite) based on functional groups; hydroxymethyl biphenyls show moderate persistence (t½ ~30–60 days in water) .
  • Toxicity Profiling: Molecular docking studies with enzymes (e.g., cytochrome P450) assess metabolic pathways and potential bioaccumulation .
  • Environmental Fate Analysis: Predict soil adsorption coefficients (Koc) using logP values (~2.5–3.0 for biphenyl carboxylic acids) to estimate mobility .

Q. What strategies resolve contradictions in reported biological activity data for biphenyl derivatives?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches:

  • Purity Validation: Use orthogonal methods (e.g., HPLC, NMR) to confirm ≥98% purity, as residual solvents/catalysts (e.g., Pd) can skew bioassay results .
  • Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to compare with literature .
  • Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., 4'-Trifluoromethyl analogs) to identify trends .

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